molecular formula C16H15N3OS2 B1213131 1-(4-Methyl-1,3-benzothiazol-2-yl)-3-[3-(methylthio)phenyl]urea

1-(4-Methyl-1,3-benzothiazol-2-yl)-3-[3-(methylthio)phenyl]urea

Cat. No. B1213131
M. Wt: 329.4 g/mol
InChI Key: DPHIIOLWWBGYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methyl-1,3-benzothiazol-2-yl)-3-[3-(methylthio)phenyl]urea is a member of ureas.

Scientific Research Applications

Anthelmintic Activity

1-(4-Methyl-1,3-benzothiazol-2-yl)-3-[3-(methylthio)phenyl]urea and its derivatives have been explored for their potential anthelmintic activity. A study by Sarkar et al. (2013) synthesized and evaluated novel derivatives, finding them to exhibit good to moderate anthelmintic activity against Perituma posthuma.

Enzyme Inhibition Activity

Research by Pejchal et al. (2011) highlighted the enzyme inhibition activity of 1-(4-Methyl-1,3-benzothiazol-2-yl)-3-[3-(methylthio)phenyl]urea derivatives. These compounds displayed excellent inhibition against acetylcholinesterase and butyrylcholinesterase.

Anticonvulsant Properties

The anticonvulsant properties of related compounds were studied by Siddiqui et al. (2009). They synthesized new derivatives and evaluated their anticonvulsant, hepatotoxic, and neurotoxic properties, observing significant anticonvulsant activity in certain compounds.

Anticancer Potential

The potential of 1-(4-Methyl-1,3-benzothiazol-2-yl)-3-[3-(methylthio)phenyl]urea derivatives in cancer treatment was explored by Mustafa et al. (2014). They synthesized several urea derivatives and tested their enzyme inhibition and anticancer properties, with some compounds showing promising in vitro anticancer activity.

Antibacterial and Antifungal Activity

The antibacterial and antifungal efficacy of related compounds was investigated by Shankar et al. (2017). They synthesized novel derivatives and found them to exhibit promising antimicrobial activity against selected bacterial and fungal strains.

Spectroscopic and Structural Study

A spectroscopic and structural study was conducted by Iriepa and Bellanato (2013) on tri-substituted ureas derived from N-methylpiperazine containing phenyl and N-heterocyclic substituents, including benzothiazole derivatives.

Other Applications

  • Inhibition of Heparanase: Pan et al. (2006) described urea derivatives as potent inhibitors of heparanase, with applications in metastasis models.
  • Electrochemical Characterization: Beloglazkina et al. (2007) synthesized benzothiazole derivatives and studied their electrochemical behavior and potential applications in gold surface adsorption.
  • Liquid Crystal Properties: Ha et al. (2009) synthesized a compound exhibiting liquid crystal properties.

properties

Product Name

1-(4-Methyl-1,3-benzothiazol-2-yl)-3-[3-(methylthio)phenyl]urea

Molecular Formula

C16H15N3OS2

Molecular Weight

329.4 g/mol

IUPAC Name

1-(4-methyl-1,3-benzothiazol-2-yl)-3-(3-methylsulfanylphenyl)urea

InChI

InChI=1S/C16H15N3OS2/c1-10-5-3-8-13-14(10)18-16(22-13)19-15(20)17-11-6-4-7-12(9-11)21-2/h3-9H,1-2H3,(H2,17,18,19,20)

InChI Key

DPHIIOLWWBGYNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)NC3=CC(=CC=C3)SC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methyl-1,3-benzothiazol-2-yl)-3-[3-(methylthio)phenyl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(4-Methyl-1,3-benzothiazol-2-yl)-3-[3-(methylthio)phenyl]urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4-Methyl-1,3-benzothiazol-2-yl)-3-[3-(methylthio)phenyl]urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(4-Methyl-1,3-benzothiazol-2-yl)-3-[3-(methylthio)phenyl]urea
Reactant of Route 5
Reactant of Route 5
1-(4-Methyl-1,3-benzothiazol-2-yl)-3-[3-(methylthio)phenyl]urea
Reactant of Route 6
Reactant of Route 6
1-(4-Methyl-1,3-benzothiazol-2-yl)-3-[3-(methylthio)phenyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.